Dipotassium;nickel(2+);tetracyanide
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Overview
Description
Dipotassium nickel (2+) tetracyanide, also known as potassium tetracyanonickelate (II), is an inorganic compound with the formula K₂Ni(CN)₄. It is typically encountered as a yellow, water-soluble, diamagnetic solid. The compound consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar in structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium nickel (2+) tetracyanide is prepared by treating aqueous solutions of nickel (II) salts with potassium cyanide. The synthesis is often conducted in a stepwise manner, beginning with the precipitation of solid nickel dicyanide coordination polymer. This route allows for the removal of excess potassium salts: [ \text{Ni}^{2+} + 2 \text{KCN} \rightarrow \text{Ni(CN)}_2 + 2 \text{K}^+ ] [ \text{Ni(CN)}_2 + 2 \text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ] This procedure yields the monohydrate form of the compound, which can be dehydrated at 100°C .
Industrial Production Methods
Industrial production methods for dipotassium nickel (2+) tetracyanide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the removal of impurities and excess reagents.
Chemical Reactions Analysis
Types of Reactions
Dipotassium nickel (2+) tetracyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as boron trifluoride.
Reduction Reactions: The compound can be reduced to form the Ni(0) derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as boron trifluoride (BF₃) are used under controlled conditions to substitute the cyanide ligands. [ \text{K}_2[\text{Ni(CN)}_4] + 4 \text{BF}_3 \rightarrow \text{K}_2[\text{Ni(CNBF}_3)_4] ]
Reduction Reactions: Potassium in anhydrous ammonia is used to reduce the compound to the Ni(0) derivative. [ \text{K}_2[\text{Ni(CN)}_4] + 2 \text{K} \rightarrow \text{K}_4[\text{Ni(CN)}_4] ]
Major Products Formed
Substitution Reactions: Products such as potassium tetracyanoboronate complexes.
Reduction Reactions: Products such as tetraanionic, tetrahedral Ni(0) derivatives.
Scientific Research Applications
Dipotassium nickel (2+) tetracyanide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dipotassium nickel (2+) tetracyanide involves its ability to form stable coordination complexes with various ligands. The cyanide ligands are basic and nucleophilic, allowing the compound to participate in substitution and reduction reactions. The molecular targets and pathways involved include the formation of stable metal-ligand complexes, which can be further manipulated for various applications .
Comparison with Similar Compounds
Similar Compounds
- Potassium tetracyanopalladate (II) hydrate
- Potassium tetracyanoplatinate (II) hydrate
- Potassium hexacyanoruthenate (II) hydrate
- Potassium hexacyanoferrate (II) trihydrate
Uniqueness
Dipotassium nickel (2+) tetracyanide is unique due to its specific electronic structure and coordination properties, which make it suitable for the synthesis of Hofmann-type metal-organic frameworks and anion-exchange resins. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .
Properties
CAS No. |
14220-17-8 |
---|---|
Molecular Formula |
C4N4Ni.2K C4K2N4Ni |
Molecular Weight |
240.96 g/mol |
IUPAC Name |
dipotassium;nickel(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI Key |
LXWJYIBQIPSFSE-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
Key on ui other cas no. |
14220-17-8 |
Pictograms |
Acute Toxic; Environmental Hazard |
Related CAS |
48042-08-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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